REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:12](=[O:13])[Cl:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[Cl:22][CH2:23][Cl:24].[Si:15]([CH3:16])([CH3:17])([CH3:18])[CH:19]=[N+:20]=[N-:21]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:12](=[O:13])[CH:19]=[N+:20]=[N-:21])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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[N-]=[N+]=CC(=O)c1ccc(Br)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |